molecular formula C12H12N2O4S B8279838 1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid

1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid

Cat. No.: B8279838
M. Wt: 280.30 g/mol
InChI Key: SMIGQVHUEGCKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

4-(benzenesulfonamido)-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C12H12N2O4S/c1-14-8-9(7-11(14)12(15)16)13-19(17,18)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,15,16)

InChI Key

SMIGQVHUEGCKCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Int. 15) (350 mg, 2.057 mmol) was dissolved in aqueous 1M sodium carbonate (15 ml, 15.00 mmol); 10% Pd/C (219 mg) was added, and the mixture was hydrogenated in a Parr apparatus at 40 psi for 2 hours. The catalyst was filtered off maintaining the mixture under nitrogen flow and the filtrate was collected in a cooled flask (ice bath). THF (20 ml) and benzenesulfonyl chloride (0.318 ml, 2.469 mmol) were added to the cooled solution and the resulting mixture was stirred at 0° C. for 0.5 hours and then at RT for 1 hour. The reaction mixture was extracted with Et2O and the organic layer was discarded. The aqueous layer was cautiously acidified by addition of solid KHSO4 to pH=3 and extracted twice with DCM. The combined organic layers were dried over Na2SO4 and the solvent was removed under vacuum to afford 1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid (Int. 16) (540 mg, 1.927 mmol, MS/ESI+280.9 [MH]+), which was used without purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
219 mg
Type
catalyst
Reaction Step Two
Quantity
0.318 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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